molecular formula C12H17N B1600094 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 59376-79-3

5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B1600094
CAS No.: 59376-79-3
M. Wt: 175.27 g/mol
InChI Key: AFGINELSVWJKHB-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a bicyclic organic compound with the molecular formula C₁₂H₁₈N. It is a partially hydrogenated derivative of naphthalene and exists as a colorless liquid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves the hydrogenation of naphthalene. Various laboratory methods can achieve this transformation. Researchers have explored different catalysts and reaction conditions to optimize the yield and selectivity of tetralin formation. The process typically involves the addition of hydrogen gas to naphthalene under controlled temperature and pressure conditions.

A specific synthetic route involves the use of Raney nickel as a catalyst. The procedure includes washing Raney nickel with dry methanol under argon in a round bottom flask. To a solution of the washed Raney nickel in methanolic ammonia, 5,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one oxime is added, and the mixture is stirred under a balloon of hydrogen for 20 hours. Upon completion, the reaction mixture is filtered, concentrated, and purified to afford this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: It can be reduced further to form more saturated derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature and pressure to ensure the desired transformation.

Major Products Formed

Major products formed from these reactions include oxidized derivatives such as ketones, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications, including:

    Chemistry: Used as a hydrogen-donor solvent in various chemical reactions and processes.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets and pathways in biological systems. The amine group can form hydrogen bonds and interact with various receptors and enzymes, influencing their activity. The compound’s bicyclic structure also plays a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1,2,3,4-tetrahydro-1-naphthalenylamine: Similar in structure but with a methoxy group instead of methyl groups.

    8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: Contains an amino group and a hydroxyl group, differing in functional groups and positions.

Uniqueness

5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern with two methyl groups at positions 5 and 7 and an amine group at position 1.

Properties

IUPAC Name

5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-8-6-9(2)10-4-3-5-12(13)11(10)7-8/h6-7,12H,3-5,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGINELSVWJKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCCC(C2=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456119
Record name 5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59376-79-3
Record name (5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59376-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: A catalytic amount of Raney nickel (slurry in water) was washed with dry MeOH under argon in a round bottom flask. To a solution of the washed Raney Ni in methanolic ammonia (25 mL, 7N), was added 5,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one oxime (example 166b) (420 mg, 2.22 mmol), and the mixture was stirred under a balloon of H2 for 20 hr. Upon completion, the reaction was filtered through celite, the filtrate was concentrated in vacuo, diluted with EtOAC, washed with water and brine, dried over MgSO4, filtered and the solvent was removed under reduced pressure to afford 360 mg of 5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine (93%). 1H NMR (500 MHz, CDCl3): δ 1.66-1.83 (m, 4H), 1.96 (m, 2H), 2.19 (s, 3H), 2.28 (s, 3H), 2.55 (m, 1H), 2.66 (m, 1H), 3.97 (m, 1H), 6.88 (s, 1H), 7.09 (s, 1H).
Name
5,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one oxime
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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